

Improving the selectivity of SARS-CoV-2 Mpro-IN-10

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Compound of Interest

Compound Name: SARS-CoV-2 Mpro-IN-10

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Technical Support Center: SARS-CoV-2 Mpro-IN-10

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the SARS-CoV-2 Mpro inhibitor, Mpro-IN-10.

Troubleshooting Guides

This section addresses common issues encountered during experiments with Mpro-IN-10.

Issue 1: High Off-Target Activity Observed in Cellular Assays

Question: We are observing significant inhibition of other cellular proteases, particularly cathepsins, at concentrations close to the EC50 for SARS-CoV-2. How can we improve the selectivity of Mpro-IN-10?

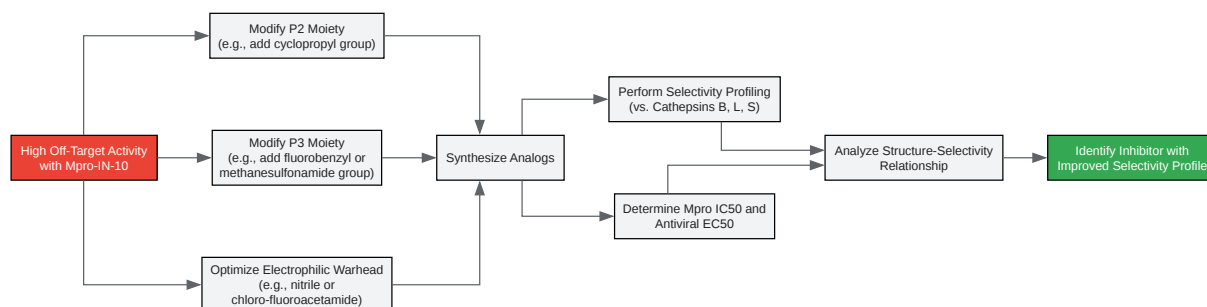
Answer:

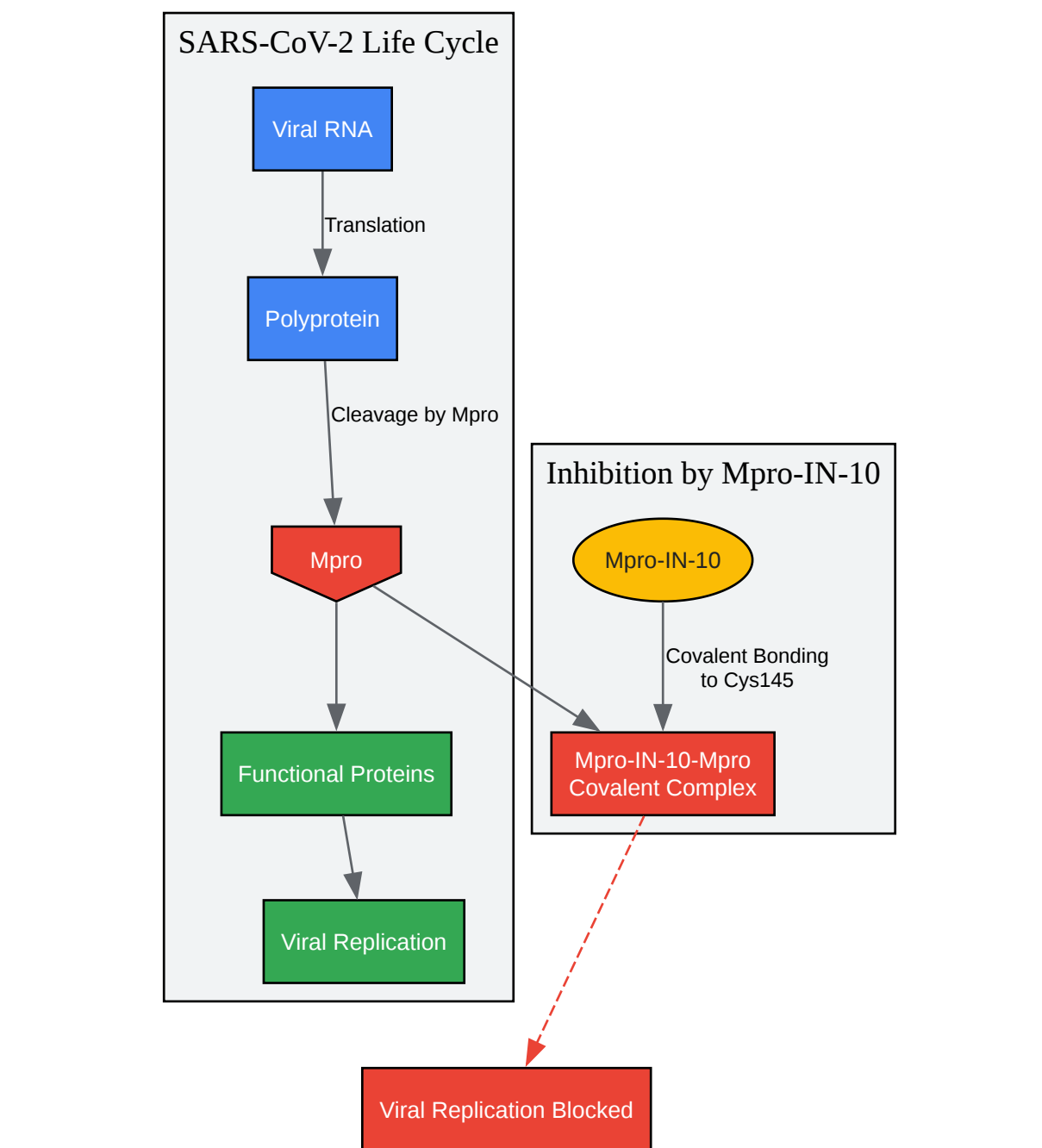
Improving the selectivity of Mpro-IN-10 involves medicinal chemistry approaches to modify its structure. The goal is to enhance interactions with the unique residues of the Mpro active site while reducing affinity for host proteases.[\[1\]](#)[\[2\]](#)

Recommended Strategies:

- Modification of the P2 and P3 Moieties: The S2 and S3 pockets of SARS-CoV-2 Mpro have distinct structural features compared to human proteases.
 - P2 Position: Introduction of a cyclopropyl group at the P2 position has been shown to improve selectivity for Mpro.[3]
 - P3 Position: Exploring different substituents at the P3 position, such as a 3-fluorobenzyl or 3-chlorophenylethyl group, can enhance binding to Mpro's S3 pocket.[3] The addition of a methanesulfonamide or trifluoroacetamide group at the P3 position can also improve potency and antiviral activity by forming favorable interactions with residues like Glu166.[4]
- Warhead Optimization: Mpro-IN-10 is a covalent inhibitor that targets the catalytic Cys145 of Mpro. The electrophilic "warhead" is crucial for its mechanism but can also be a source of off-target reactivity.[5]
 - Consider replacing highly reactive warheads with alternatives that exhibit more selective reactivity towards the Mpro Cys145. For example, α -chloro- α -fluoroacetamide moieties have demonstrated strong and selective inhibition.
 - The use of a nitrile warhead, as seen in Nirmatrelvir, is another strategy to achieve potent and selective inhibition.[4]

Logical Workflow for Improving Selectivity:





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